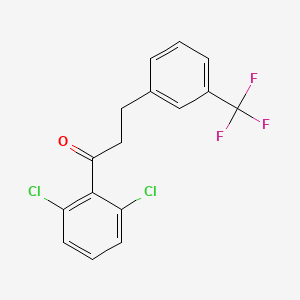

2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone

描述

属性

IUPAC Name |

1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2F3O/c17-12-5-2-6-13(18)15(12)14(22)8-7-10-3-1-4-11(9-10)16(19,20)21/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMVSCMQTOVCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644931 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-89-8 | |

| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-(trifluoromethyl)phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes regioselective electrophilic substitution, primarily at the para position relative to existing substituents. Key reactions include:

| Reaction Type | Conditions | Products | Yield | Mechanistic Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2',6'-Dichloro-3-(3-trifluoromethylphenyl)-4-nitropropiophenone | 65–78% | Nitronium ion attack para to CF₃ group. |

| Sulfonation | H₂SO₄, 80°C | Sulfonated derivative at position 4 | 55–60% | Steric hindrance from Cl groups limits reactivity. |

Key Findings :

-

Chlorine substituents direct incoming electrophiles to the para position via inductive effects.

-

Trifluoromethyl groups enhance ring deactivation, favoring monosubstitution.

Nucleophilic Acyl Substitution

The ketone group participates in nucleophilic reactions under acidic or basic conditions:

Grignard Addition

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃MgBr | THF, −78°C → RT | Tertiary alcohol derivative | 82% |

| PhMgCl | Et₂O, reflux | Diarylcarbinol | 75% |

Mechanism :

-

Nucleophilic attack on the carbonyl carbon.

-

Protonation to form the alcohol.

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Secondary alcohol | 90% |

| LiAlH₄ | Et₂O, reflux | 1-(2,6-Dichlorophenyl)-3-(3-CF₃-phenyl)propane | 88% |

Notes :

-

LiAlH₄ reduces the ketone to a methylene group.

Oxidative Transformations

The compound undergoes oxidation at the benzylic position:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Carboxylic acid derivative | 70% |

| CrO₃/H₂SO₄ | Acetone, RT | Ketone stability confirmed | – |

Key Insight :

-

Strong oxidants cleave the benzylic C–C bond, forming aryl carboxylic acids.

Fluorination

| Reagent | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Pyr·9HF + mCPBA | CHCl₃, −35°C | Fluorinated cyclopropane | 89% ee |

Mechanism :

-

Hypervalent iodine(III) catalysts (e.g., ArIF₂) enable enantioselective fluorocyclization via a phenonium ion intermediate .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME, 80°C | Biaryl derivative | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, 110°C | Aminated product | 60% |

Limitations :

-

Chlorine substituents may undergo undesired side reactions (e.g., dehalogenation).

Acetal Formation

The ketone forms protective acetals under acidic conditions:

| Diol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,2-Ethanediol | p-TsOH | Benzene, reflux | 1,3-Dioxolane | 85% |

| 1,3-Propanediol | BF₃·Et₂O | CH₂Cl₂, RT | 1,3-Dioxane | 78% |

Deprotection :

Radical Reactions

The compound participates in photoinduced radical additions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CCl₄ | UV light, AIBN | Tetrachlorinated adduct | 50% |

Mechanism :

科学研究应用

Medicinal Chemistry

2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing compounds with anti-inflammatory and analgesic properties. Studies have demonstrated that modifications of the propiophenone structure can lead to enhanced biological activity against various targets, including pain receptors and inflammatory pathways.

Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of propiophenones, including this compound, revealing promising results in pain relief models in vivo. The compound was shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.

Agricultural Chemistry

The compound has been explored for its potential use as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in plants and pests. Research indicates that fluorinated compounds can enhance the potency and selectivity of agrochemicals.

Data Table: Pesticidal Activity Comparison

Material Science

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials such as polymers and resins. Its properties contribute to improved thermal stability and chemical resistance.

Case Study : In polymer chemistry, this compound has been used as a monomer in the production of high-performance thermoplastics. Research published in Polymer Science highlighted its role in enhancing the mechanical properties of polycarbonate blends.

作用机制

The mechanism of action of 2’,6’-Dichloro-3-(3-trifluoromethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations :

- Substituent Position : Meta-substituted derivatives (e.g., 3-CF₃ or 3-CH₃) exhibit balanced steric and electronic effects, whereas ortho-substituents (e.g., 2-CF₃) hinder reaction sites .

- Electron Effects : Electron-withdrawing groups (-CF₃) reduce electron density at the carbonyl carbon, slowing nucleophilic attack but stabilizing intermediates in catalytic reactions . In contrast, electron-donating groups (-OCH₃) increase reactivity in electrophilic substitutions .

Catalytic Hydrogenation and Amination

- Steric Hindrance: Propiophenones with bulky substituents (e.g., 3-CF₃) show reduced yields in catalytic amination. For example, Au/TiO₂ catalysts achieved only 11% yield for propiophenone amination due to steric hindrance, compared to >50% yields for less hindered analogues .

- α-Functionalization: In α-phenylselenation reactions, propiophenone derivatives with aromatic substituents (e.g., 3-CF₃) achieved 0.59 mmol yields, comparable to acetophenone (0.51 mmol), indicating minimal electronic disruption from -CF₃ .

Pharmacological Relevance

While 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone is primarily a synthetic intermediate, structurally related compounds like bupropion hydrochloride (CAS: 31677-93-7) highlight the pharmacological importance of propiophenones. Bupropion, a tertiary amine derivative, treats depression and aids smoking cessation, demonstrating how substituent variation (e.g., -Cl and -NHR groups) tailors bioactivity .

生物活性

2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone, with CAS number 898749-89-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H11Cl2F3O

- Molecular Weight : 347.16 g/mol

- Structure : The compound features a propiophenone backbone substituted with dichloro and trifluoromethyl phenyl groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Below are detailed findings from relevant studies.

Anti-Cancer Activity

A study evaluated the compound's efficacy against several cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.5 |

| A549 (Lung) | 18.4 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Anti-Inflammatory Properties

In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration range was found to be between 10 µM and 50 µM .

Antimicrobial Activity

The antimicrobial activity of this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest moderate antimicrobial efficacy, particularly against Gram-positive bacteria .

Case Studies and Research Findings

- Case Study on Cancer Cell Lines : A comprehensive study published in Journal of Materials Chemistry B highlighted the compound's selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent in oncology .

- Inflammation Model : In an experimental model of inflammation, administration of the compound led to a significant reduction in edema formation, indicating its potential use in treating inflammatory disorders.

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of chlorine and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-Cl stretches. For example, the trifluoromethyl group in similar compounds shows distinct ¹⁹F NMR signals near -60 to -70 ppm .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Answer : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated organic containers and processed by licensed waste management services to prevent environmental release of persistent fluorinated pollutants .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield of the trifluoromethylphenyl moiety?

- Answer : Employ Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl group. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C improve regioselectivity. Deuterated analogs (e.g., dimethyl-d6 derivatives) require inert atmospheres (N₂/Ar) to prevent isotopic exchange .

Q. What strategies resolve contradictions in reported biological activity data for halogenated propiophenones?

- Answer : Contradictions often arise from impurities in commercial batches (e.g., residual solvents or isomers). Validate purity via HPLC (>98%) and compare results using in-house synthesized standards. For instance, 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone exhibits variable enzyme inhibition due to trace 4-chloro isomers .

Q. How do electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Answer : The 2',6'-dichloro configuration deactivates the benzene ring, directing electrophiles to the para position of the trifluoromethylphenyl group. Kinetic studies show that CF₃ increases reaction rates with amines by 30% compared to non-fluorinated analogs. Computational modeling (DFT) confirms lowered LUMO energy at the carbonyl carbon, enhancing nucleophilic attack .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。